6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol and its derivatives has been explored through various methods. A study on the synthesis and structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, a related compound, described a selective oxidation process to convert the nitroso group to a nitro one, showcasing the compound's resistance to air oxygen and moisture (Artem’eva & Petrova, 2022).
Molecular Structure Analysis
The molecular structure of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol has been detailed through X-ray diffraction analysis, revealing significant polarization of the electronic structures of pyrimidinone molecules. Intramolecular N-H...O hydrogen bonds contribute to the stability of the molecular structure, with intermolecular hydrogen bonds forming broad ribbons or sheets depending on the compound variation (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol undergoes various chemical reactions, including cycloaddition and Michael-type reactions, to yield novel pyrimido[4,5-d]pyrimidines and pyrrolo[3,4-c]pyridines. These reactions are facilitated by the compound's ability to act as a versatile aza-diene substrate (Walsh, Naijue, Fang, & Wamhoff, 1988).
Scientific Research Applications
Hydrogen-bonded Structures
Research led by Orozco et al. (2009) explored the hydrogen-bonded structures in different derivatives of pyrimidinol, including 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate. This study highlighted the significant polarization of the electronic structures of the pyrimidinone molecules and the formation of hydrogen-bonded sheets containing distinct ring motifs, which are crucial for understanding the molecular interactions and stability of such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antimicrobial Activity
Another facet of research on pyrimidinol derivatives, including 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol, is their potential in antimicrobial applications. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines derivatives and evaluated their antimicrobial activities. This research underscores the compound's relevance in developing new antimicrobial agents, providing a foundation for further exploration of its therapeutic potential (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Novel Pyrimidines Synthesis
The synthesis of novel pyrimidines is another significant area of application for 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol. Prajapati, Gohain, and Thakur (2006) discussed the regiospecific one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives in the solid state under microwave irradiations, illustrating the compound's utility in creating biologically significant derivatives through an efficient synthetic route (Prajapati, Gohain, & Thakur, 2006).
Chemical Transformations
Krichevsky, Alekseeva, and Granik (2003) explored the synthesis and chemical transformations of related pyrimidine derivatives, leading to various compounds with potential biological activity. This research demonstrates the versatility of pyrimidine derivatives in chemical synthesis and the potential for discovering new therapeutic agents (Krichevsky, Alekseeva, & Granik, 2003).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, and further biological testing that could be done.
properties
IUPAC Name |
4-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLLOCUCJRMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)N1)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220972 | |
Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
CAS RN |
70700-44-6 | |
Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70700-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8E59IWN7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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